N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)-3-methylphenyl)propionamide
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Overview
Description
N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)-3-methylphenyl)propionamide: is a complex organic compound characterized by its unique structure, which includes a furan ring, a sulfamoyl group, and a propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)-3-methylphenyl)propionamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Introduction of the Sulfamoyl Group: This step involves the reaction of the furan derivative with a sulfonamide, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfamoyl linkage.
Attachment of the Propionamide Moiety: The final step involves the acylation of the intermediate compound with propionic anhydride or propionyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The sulfamoyl group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. Its structure suggests it could interact with biological targets such as enzymes or receptors, potentially leading to the discovery of new therapeutic agents.
Industry
In the material science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique functional groups present in the molecule.
Mechanism of Action
The mechanism by which N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)-3-methylphenyl)propionamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity through binding interactions. The furan ring and sulfamoyl group could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Furosemide: A diuretic with a similar furan ring and sulfamoyl group.
Sulfanilamide: An antibiotic with a sulfamoyl group.
Propionamide Derivatives: Compounds with similar amide functionalities.
Uniqueness
N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)-3-methylphenyl)propionamide is unique due to its combination of a furan ring, sulfamoyl group, and propionamide moiety. This combination of functional groups is not commonly found in a single molecule, giving it distinct chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
N-[4-[[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]sulfamoyl]-3-methylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-4-17(21)20-14-7-8-16(13(2)10-14)26(23,24)19-12-18(3,22)11-15-6-5-9-25-15/h5-10,19,22H,4,11-12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOUZNWZBXXIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C)(CC2=CC=CO2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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